NPPB

Catalog No.
S537596
CAS No.
107254-86-4
M.F
C16H16N2O4
M. Wt
300.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NPPB

CAS Number

107254-86-4

Product Name

NPPB

IUPAC Name

5-nitro-2-(3-phenylpropylamino)benzoic acid

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)

InChI Key

WBSMIPAMAXNXFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-nitro-2-(3-phenylpropylamino)benzoic acid, NPPB

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Description

The exact mass of the compound 5-Nitro-2-(3-phenylpropylamino)benzoic acid is 300.111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. It belongs to the ontological category of nitrobenzoic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • COX Inhibition

    NPPB has been shown to inhibit cyclooxygenase (COX), an enzyme involved in the production of inflammatory mediators called prostaglandins []. Prostaglandins play a role in various physiological processes, including pain, inflammation, and blood clotting. By inhibiting COX, NPPB may have potential applications in treating conditions associated with excessive prostaglandin production, such as pain and inflammatory diseases [].

  • GPR35 Activation

    GPR35 is a G protein-coupled receptor found in various tissues throughout the body. Activation of GPR35 has been linked to several biological effects, including insulin secretion, neuroprotection, and the regulation of blood pressure []. Studies have shown that NPPB can act as an activator of GPR35, suggesting its potential role in research related to GPR35 function and associated diseases [].

5-Nitro-2-(3-phenylpropylamino)benzoic acid, commonly referred to as NPPB, is a chemical compound that serves primarily as a chloride channel inhibitor. Its structure features a nitro group and a phenylpropylamino moiety, which contribute to its biological activity. NPPB is widely recognized for its role in modulating ion transport across cell membranes, particularly in research settings focused on cellular signaling and exocytosis.

NPPB acts as a chloride channel blocker, inhibiting the flow of chloride ions across cell membranes []. The exact mechanism of this inhibition is not fully elucidated, but it's believed to involve interaction with the channel protein and potentially blocking the pore through which chloride ions pass [].

Additionally, NPPB has been shown to activate GPR35, a G protein-coupled receptor involved in various cellular processes []. The specific mechanism of GPR35 activation needs further investigation.

NPPB is known to inhibit chloride channels with high potency, exhibiting an inhibitory concentration (IC50) of approximately 80 nM in isolated rabbit nephron studies . This inhibition can lead to significant alterations in cellular processes such as ATP release and vesicular exocytosis. The compound has been shown to stimulate ATP release through exocytosis mechanisms rather than through direct activation of ATP receptors .

In addition to its chloride channel blocking properties, NPPB also activates transient receptor potential ankyrin 1 channels (TRPA1), which are implicated in nociception and sensory signaling pathways . This activation is characterized by rapid and reversible responses, distinguishing it from other covalent modifiers.

NPPB's biological activity is primarily associated with its ability to modulate ion channels. It has been shown to stimulate the release of extracellular ATP significantly, enhancing vesicular exocytosis in various cell types, including HEK293 cells . The correlation between NPPB-induced exocytosis and ATP release suggests that it may play a critical role in cellular communication and signaling.

Furthermore, NPPB's interaction with TRPA1 channels indicates its potential involvement in pain perception and inflammatory responses, making it a valuable tool for studying these physiological processes .

The synthesis of NPPB typically involves the following steps:

  • Nitration: Introduction of the nitro group into the benzoic acid structure.
  • Amine Substitution: Reaction of the nitrated benzoic acid with 3-phenylpropylamine to form the final compound.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain high-purity NPPB.

These methods allow for the efficient production of NPPB for research and therapeutic applications.

NPPB has several applications in scientific research:

  • Ion Channel Research: Used extensively as a tool to study chloride channels and their role in various physiological processes.
  • Cellular Signaling Studies: Investigated for its effects on ATP release and exocytosis, providing insights into cellular communication mechanisms.
  • Pain Research: Its activation of TRPA1 channels makes it relevant in studies related to pain perception and sensory signaling.

NPPB has been studied for its interactions with various ion channels and receptors:

  • Chloride Channels: As a potent inhibitor, it affects chloride transport across membranes, influencing cellular excitability and signaling pathways .
  • TRPA1 Channels: Activation studies reveal that NPPB can induce rapid responses in sensory neurons, highlighting its potential role in nociception .

These interactions underscore the compound's versatility as a research tool in pharmacology and physiology.

Several compounds share structural or functional similarities with NPPB. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityPrimary ActionUnique Features
5-Nitro-2-(phenylamino)benzoic acidModerateChloride channel inhibitionLess potent than NPPB
4-Aminobenzoic acidLowInhibits various ion channelsNon-nitro substituted
AITC (Allyl isothiocyanate)ModerateTRPA1 activationCovalent modification
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)HighChloride channel inhibitionMore selective for specific channels

NPPB stands out due to its dual action as both a chloride channel blocker and an activator of TRPA1 channels, making it particularly valuable for studying complex biological systems involving ion transport and sensory perception.

5-Nitro-2-(3-phenylpropylamino)benzoic acid represents one of the most potent chloride channel inhibitors identified to date, with demonstrated activity across multiple chloride channel subtypes and biological systems. The compound exhibits a complex pharmacological profile that extends beyond simple channel blockade, encompassing interactions with multiple molecular targets and signaling pathways [1] [2] [3].

IC50 Values Across Biological Systems

The potency of 5-nitro-2-(3-phenylpropylamino)benzoic acid varies significantly across different biological systems, reflecting the heterogeneity of chloride channel subtypes and their molecular environments. The most potent inhibitory activity is observed in rabbit nephrons, where the compound demonstrates an IC50 of 80 nanomolar for chloride channel-mediated short circuit current inhibition [1] [2]. This remarkable potency establishes 5-nitro-2-(3-phenylpropylamino)benzoic acid as one of the most effective chloride channel blockers available for research applications.
In rat portal vein preparations, 5-nitro-2-(3-phenylpropylamino)benzoic acid exhibits differential effects on calcium-sensitive chloride currents, with 58% inhibition of caffeine-evoked currents and 96% inhibition of noradrenaline-evoked currents at 10 micromolar concentrations [3]. This selectivity suggests that the compound may interact differently with distinct chloride channel subtypes or under varying activation conditions. The cerebral arterial preparations demonstrate intermediate sensitivity, with an IC50 of 10.0 micromolar for potassium-induced force generation [3].

Epithelial chloride transport systems show markedly reduced sensitivity to 5-nitro-2-(3-phenylpropylamino)benzoic acid inhibition. In T84 colonic epithelial cells, the compound requires concentrations of 414 micromolar to achieve 50% inhibition of chloride uptake, representing a more than 5000-fold reduction in potency compared to the most sensitive systems [4]. This dramatic difference in sensitivity likely reflects the distinct molecular architecture of epithelial chloride transport mechanisms compared to channel-mediated chloride conductance.

The mitochondrial uncoupling activity of 5-nitro-2-(3-phenylpropylamino)benzoic acid occurs at intermediate concentrations, with a K0.5 of 15 micromolar for stimulation of oxygen consumption in murine peritoneal macrophages [5]. This protonophoric activity represents a distinct mechanism of action that may contribute to the compound's cellular effects at higher concentrations.

Structure-Activity Relationship Studies

The molecular determinants of 5-nitro-2-(3-phenylpropylamino)benzoic acid activity have been extensively investigated through systematic structure-activity relationship studies. These investigations reveal that the compound's potency depends critically on the presence and positioning of specific functional groups within the molecular framework [2] [6] [7].
The nitro group at the 5-position of the benzoic acid ring represents a critical structural element for chloride channel inhibition activity. Removal of this electron-withdrawing group, as in 2-(3-phenylpropylamino)benzoic acid, results in a dramatic 19-fold reduction in potency, with the IC50 increasing from 24 micromolar to 455 micromolar in cytoplasmic streaming assays [6]. This substantial loss of activity demonstrates that the nitro group contributes essential electrostatic interactions with the chloride channel protein.

The phenylpropylamino side chain provides crucial hydrophobic interactions that determine binding affinity and selectivity. Replacement of the phenylpropyl moiety with a simple heptyl chain, as in 5-nitro-2-heptylamino benzoic acid, results in a catastrophic 270-fold reduction in potency, indicating that the aromatic ring system is essential for high-affinity binding [6]. The three-carbon alkyl linker between the amino group and the phenyl ring appears to provide optimal spacing for interaction with the chloride channel binding site.

Detailed mechanistic studies have revealed that 5-nitro-2-(3-phenylpropylamino)benzoic acid can be functionally dissected into two complementary molecular components, each contributing distinct pharmacological effects. The 3-nitrobenzoate moiety selectively stabilizes the transition state for channel opening, while the 3-phenylpropylamine component specifically slows adenosine triphosphate hydrolysis [7]. This dual mechanism of action explains the compound's unique ability to modulate both the kinetics of channel gating and the duration of channel openings.

The carboxylate group of the benzoic acid moiety serves as a critical anchoring point for electrostatic interactions with positively charged residues in the chloride channel protein. Structural modeling studies suggest that this negatively charged group forms ionic interactions with arginine and lysine residues in the channel's binding site, while the secondary amine group likely carries a positive partial charge that contributes to the overall binding affinity [2].

GPR35 Receptor Agonism and Signaling Pathways

5-Nitro-2-(3-phenylpropylamino)benzoic acid functions as a moderate-potency agonist at the G protein-coupled receptor 35, with an EC50 of 4.91 micromolar for activation of human GPR35 in calcium mobilization assays [8] [9]. This receptor activation represents a distinct mechanism of action that is independent of the compound's chloride channel blocking properties and may contribute to its biological effects in systems where GPR35 is expressed.

The compound activates both the GPR35-Gi/o and GPR35-G16 signaling pathways in human embryonic kidney 293 cells, inducing concentration-dependent intracellular calcium mobilization [8]. The GPR35-Gi/o pathway coupling results in inhibition of adenylyl cyclase activity and subsequent reduction in cyclic adenosine monophosphate levels, while the GPR35-G16 pathway activation leads to phospholipase C stimulation and inositol phosphate generation [10] [11].

The downstream signaling cascades initiated by 5-nitro-2-(3-phenylpropylamino)benzoic acid-mediated GPR35 activation involve multiple protein kinase pathways. The compound stimulates extracellular signal-regulated kinase 1/2 phosphorylation through a pertussis toxin-sensitive mechanism, indicating involvement of Gi/o proteins in this signaling cascade [10] [12]. This ERK activation may contribute to the compound's effects on cellular proliferation and differentiation in responsive cell types.

Beta-arrestin-2 recruitment represents another important signaling pathway activated by 5-nitro-2-(3-phenylpropylamino)benzoic acid through GPR35. This interaction promotes receptor internalization and desensitization while simultaneously activating G protein-independent signaling cascades [12] [13]. The beta-arrestin-mediated pathways include activation of c-Jun N-terminal kinase and additional ERK signaling modules that may contribute to the compound's cellular effects.

The physiological significance of GPR35 activation by 5-nitro-2-(3-phenylpropylamino)benzoic acid remains an active area of investigation, particularly given the receptor's prominent expression in immune and gastrointestinal tissues [10] [11]. The compound's ability to modulate both Gi/o and G16 signaling pathways suggests that it may influence diverse cellular processes including cytokine production, cell migration, and metabolic regulation in GPR35-expressing cells.

Mitochondrial Uncoupling Mechanisms

5-Nitro-2-(3-phenylpropylamino)benzoic acid exhibits significant protonophoric activity that results in mitochondrial uncoupling at concentrations above its chloride channel blocking range. This mitochondrial uncoupling activity occurs with a K0.5 of 15 micromolar for stimulation of oxygen consumption in murine peritoneal macrophages, representing a distinct mechanism of action that may contribute to the compound's cellular effects [5] [14].

The protonophoric mechanism involves the compound's ability to transport protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that drives adenosine triphosphate synthesis. This uncoupling activity is evidenced by the compound's ability to stimulate oxygen consumption up to 2.5-fold in resting macrophages, an effect that is completely prevented by mitochondrial respiratory chain inhibitors including antimycin A, rotenone, and cyanide [5].

The mitochondrial uncoupling activity of 5-nitro-2-(3-phenylpropylamino)benzoic acid also manifests as rheogenic proton transport across the plasma membrane of human neutrophils and macrophages. This proton transport occurs in the direction dictated by the electrochemical proton gradient, indicating that the compound can function as a proton carrier across biological membranes [5] [14].

The consequences of mitochondrial uncoupling by 5-nitro-2-(3-phenylpropylamino)benzoic acid include partial depletion of cellular adenosine triphosphate levels and potential disturbances in cytosolic pH homeostasis. These effects occur at concentrations that are frequently employed for chloride channel blockade studies, suggesting that the mitochondrial uncoupling activity may contribute to the compound's biological effects in experimental systems [5].

The relationship between the compound's chemical structure and its protonophoric activity involves the same molecular features that confer chloride channel blocking activity. The nitro group and carboxylate moiety provide the necessary chemical properties for proton transport, while the lipophilic phenylpropylamino chain facilitates membrane partitioning. This structural overlap explains why modifications that reduce chloride channel blocking activity also tend to diminish mitochondrial uncoupling potency [5] [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

300.11100700 g/mol

Monoisotopic Mass

300.11100700 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3A35O9G3YZ

MeSH Pharmacological Classification

Angiogenesis Inhibitors

Other CAS

107254-86-4

Wikipedia

5-nitro-2-(3-phenylpropylamino)benzoic acid

Dates

Last modified: 08-15-2023

Role of astrocytic GABAergic system on inflammatory cytokine-induced anxiety-like behavior

Hyun Soo Shim, Hyun Jung Park, Junsung Woo, C Justin Lee, Insop Shim
PMID: 31513788   DOI: 10.1016/j.neuropharm.2019.107776

Abstract

Recent studies have shown that not only neurons but astrocytes contain a considerable amount of γ-aminobutyric acid (GABA), which can be released and activate the receptors responsive to GABA. The purpose of this study is to test whether gliotransmitters from astrocytes may play a role in etiology of anxiety symptoms. Intracerebroventricular (i.c.v.) infusion of interleukin-1β (IL-1β), one of potent inflammatory cytokines, induced anxiety-like behaviors and activated the glial fibrillary acidic protein (GFAP) in the paraventricular nucleus (PVN) of the hypothalamus. Pretreatment with astrocytes toxin, l-α-aminoadipate (L-AAA) reduced anxiety-like behaviors and the GFAP expression in the PVN. Intraparaventricular nucleus (iPVN) infusion of IL-1β produced markedly anxiety-like behaviors and increased release of GABA from astrocytes. However, treatment of glial cell inhibitor, L-AAA or blocker of Bestrophin-1 (Best1), 5-Nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) markedly inactivated astrocytes and also reduced the anxiety-like behaviors. Treatment of L-AAA or NPPB decreased IL-1β-induced gliotransmitter GABA release measured by in vivo microdialysis. These results suggest that selective inhibition of astrocytes or astocytic GABA release in the PVN may serve as an effective therapeutic strategy for treating anxiety and affective disorders.


Spinal somatostatin-positive interneurons transmit chemical itch

Mahar Fatima, Xiangyu Ren, Haili Pan, Hannah F E Slade, Alyssa J Asmar, Cynthia M Xiong, Angela Shi, Ailin E Xiong, Lijing Wang, Bo Duan
PMID: 30913166   DOI: 10.1097/j.pain.0000000000001499

Abstract

Recent studies have made significant progress in identifying distinct populations of peripheral neurons involved in itch transmission, whereas the cellular identity of spinal interneurons that contribute to itch processing is still a debate. Combining genetic and pharmacological ablation of spinal excitatory neuronal subtypes and behavioral assays, we demonstrate that spinal somatostatin-positive (SOM) excitatory interneurons transmit pruritic sensation. We found that the ablation of spinal SOM/Lbx1 (SOM) neurons caused significant attenuation of scratching responses evoked by various chemical pruritogens (chemical itch). In an attempt to identify substrates of spinal itch neural circuit, we observed that spinal SOM neurons partially overlapped with neurons expressing natriuretic peptide receptor A (Npra), the receptor of peripheral itch transmitter B-type natriuretic peptide. Spinal SOM neurons, however, did not show any overlap with itch transmission neurons expressing gastrin-releasing peptide receptor in the dorsal spinal cord, and the gastrin-releasing peptide-triggered scratching responses were intact after ablating spinal SOM neurons. Dual ablation of SOM and Npra neurons in the spinal cord reduced chemical itch responses to a greater extent than ablation of SOM or Npra neurons alone, suggesting the existence of parallel spinal pathways transmitting chemical itch. Furthermore, we showed that SOM peptide modulated itch processing through disinhibition of somatostatin receptor 2A-positive inhibitory interneuron. Together, our findings reveal a novel spinal mechanism for sensory encoding of itch perception.


NPPB prevents postoperative peritoneal adhesion formation by blocking volume-activated Cl

Jie Zhong, Zhuan Qin, Huiping Yu, Xueqiang Liu, Chunmei Li, Jingwen Shi, Jianwen Mao, Bin Xu
PMID: 31659404   DOI: 10.1007/s00210-019-01740-0

Abstract

5-Nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) is a non-specific chloride channel blocker. Peritoneal adhesion is an inevitable complication of abdominal surgery and remains an important clinical problem, leading to chronic pain, intestinal obstruction, and female infertility. The aim of this study is to observe the effects of NPPB on peritoneal adhesions and uncover the underlying mechanism. The formation of postoperative peritoneal adhesions was induced by mechanical injury to the peritoneum of rats. MTT assay and wound-healing assay were used to evaluate proliferation and migration of primary cultured adhesion fibroblasts (AFB) respectively. Whole-cell chloride currents were measured using a fully automated patch-clamp workstation. Cell volume changes were monitored by light microscopy and video imaging. Our results demonstrated that NPPB could significantly prevent the formation of peritoneal adhesion in rats and inhibit the proliferation of AFB in a concentration-dependent manner. NPPB also reduced the migration of AFB cells with an IC
of 53.09 μM. A 47% hypotonic solution successfully activated the I
in AFB cells. The current could be blocked by extracellular treatment with NPPB. Moreover, 100 μM NPPB almost completely eliminated the capacity of regulatory volume decrease (RVD) in these cells. These data indicate that NPPB could prevent the formation of postoperative peritoneal adhesions. The possible mechanism may be through the inhibition of the proliferation and migration of AFB cells by modulating I
and cell volume. These results suggest a potential clinical use of NPPB for preventing the formation of peritoneal adhesions.


Glycine Induces Migration of Microglial BV-2 Cells via SNAT-Mediated Cell Swelling

Michael Kittl, Heidemarie Dobias, Marlena Beyreis, Tobias Kiesslich, Christian Mayr, Martin Gaisberger, Markus Ritter, Hubert H Kerschbaum, Martin Jakab
PMID: 30359963   DOI: 10.1159/000494646

Abstract

The neutral, non-essential amino acid glycine has manifold functions and effects under physiological and pathophysiological conditions. Besides its function as a neurotransmitter in the central nervous system, glycine also exerts immunomodulatory effects and as an osmolyte it participates in cell volume regulation. During phagocytosis, glycine contributes to (local) cell volume-dependent processes like lamellipodium formation. Similar to the expansion of the lamellipodium we assume that glycine also affects the migration of microglial cells in a cell volume-dependent manner.
Mean cell volume (MCV) and cell migration were determined using flow cytometry and trans-well migration assays, respectively. Electrophysiological recordings of the cell membrane potential (Vmem) and swelling-dependent chloride (Cl-) currents (IClswell, VSOR, VRAC) were performed using the whole-cell patch clamp technique.
In the murine microglial cell line BV-2, flow cytometry analysis revealed that glycine (5 mM) increases the MCV by ∼9%. The glycine-dependent increase in MCV was suppressed by the partial sodium-dependent neutral amino acid transporter (SNAT) antagonist MeAIB and augmented by the Cl- current blocker DCPIB. Electrophysiological recordings showed that addition of glycine activates a Cl- current under isotonic conditions resembling features of the swelling-activated Cl- current (IClswell). The cell membrane potential (Vmem) displayed a distinctive time course after glycine application; initially, glycine evoked a rapid depolarization mediated by Na+-coupled glycine uptake via SNAT, followed by a further gradual depolarization, which was fully suppressed by DCPIB. Interestingly, glycine significantly increased migration of BV-2 cells, which was suppressed by MeAIB, suggesting that SNAT is involved in the migration process of microglial cells.
We conclude that glycine acts as a chemoattractant for microglial cells presumably by a cell volume-dependent mechanism involving SNAT-mediated cell swelling.


A Potassium-Selective Current Affected by Micromolar Concentrations of Anion Transport Inhibitors

Roberta Costa, Davide Antonio Civello, Emanuele Bernardinelli, Simone Vanoni, Michaela Zopf, Giada Scantamburlo, Charity Nofziger, Wolfgang Patsch, Markus Paulmichl, Silvia Dossena
PMID: 29421809   DOI: 10.1159/000487282

Abstract

In the human genome, more than 400 genes encode ion channels, which are ubiquitously expressed and often coexist and participate in almost all physiological processes. Therefore, ion channel blockers represent fundamental tools in discriminating the contribution of individual channel types to a physiological phenomenon. However, unspecific effects of these compounds may represent a confounding factor. Three commonly used chloride channel inhibitors, i.e. 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS), 5-nitro-2-[(3-phenylpropyl) amino]benzoic acid (NPPB) and the anti-inflammatory drug niflumic acid were tested to identify the lowest concentration effective on Cl- channels and ineffective on K+ channels.
The activity of the above mentioned compounds was tested by whole cell patch-clamp on the swelling-activated Cl- current ICl,swell and on the endogenous voltage-dependent, outwardly rectifying K+ selective current in human kidney cell lines (HEK 293/HEK 293 Phoenix).
Micromolar (1-10 µM) concentrations of DIDS and NPPB could not discriminate between the Cl- and K+ selective currents. Specifically, 1 µM DIDS only affected the K+ current and 10 µM NPPB equally affected the Cl- and K+ currents. Only relatively high (0.1-1 mM) concentrations of DIDS and prolonged (5 minutes) exposure to 0.1-1 mM NPPB preferentially suppressed the Cl- current. Niflumic acid preferentially inhibited the Cl- current, but also significantly affected the K+ current. The endogenous voltage-dependent, outwardly rectifying K+ selective current in HEK 293/HEK 293 Phoenix cells was shown to arise from the Kv 3.1 channel, which is extensively expressed in brain and is involved in neurological diseases.
The results of the present study underscore that sensitivity of a given physiological phenomenon to the Cl- channel inhibitors NPPB, DIDS and niflumic acid may actually arise from an inhibition of Cl- channels but can also result from an inhibition of voltage-dependent K+ channels, including the Kv 3.1 channel. The use of niflumic acid as anti-inflammatory drug in patients with concomitant Kv 3.1 dysfunction may result contraindicated.


5‑Nitro‑2‑(3‑phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway

Lingzhi Niu, Xin Liu, Jing Zhao, Yuanping Wang, Yanxia Li, Ke Li, Yingjian Sun, Yajuan Zheng
PMID: 33604681   DOI: 10.3892/ijmm.2021.4892

Abstract

Cataracts have a high incidence and prevalence rate worldwide, and they are the leading cause of blindness. Lens epithelial cell (LEC) apoptosis is often analysed in cataract research since it is the pathological basis of cataracts, except for congenital cataract. Chloride channels are present in ocular tissues, such as in trabecular cells, LECs and other cells. They serve an important role in apoptosis and participate in endoplasmic reticulum (ER) stress and oxidative stress. However, their role in the apoptosis of LECs has not been discussed. The present study examined the effects of the chloride channel blocker 5‑nitro‑2‑(3‑phenylpropylamino) benzoic acid (NPPB) in human LECs (HLECs) to elucidate the role of NPPB in HLECs and investigate the role and mechanism of chloride channels in cataract formation. HLECs were exposed to NPPB. Cell survival rate was evaluated using Cell Counting Kit‑8 assays. Oxidative stress was detected as reactive oxygen species (ROS) in cells by using a ROS assay kit. Apoptosis was examined by assessing mitochondrial membrane potential and using a JC‑1 assay kit, and western blot analysis was performed to measure the expression levels of mitochondrial‑dependent apoptosis pathway‑associated proteins. ER stress was evaluated by determining the intracellular calcium ion fluorescence intensity, and western blot analysis was performed to measure ER stress‑associated protein expression. The results revealed that NPPB treatment decreased the viability of HLECs and increased apoptosis. Additionally, NPPB increased intracellular ROS levels, as well as the number of JC‑1 monomers and the protein expression levels of B‑cell lymphoma‑2 (Bcl‑2)‑associated X and cleaved caspase‑3, and decreased Bcl‑2 protein expression. NPPB increased intracellular calcium ions, the protein expression levels of activating transcription factor 6, JNK, C/EBP homologous protein and caspase‑12, and the phosphorylation of protein kinase R‑like endoplasmic reticulum kinase. N‑acetylcysteine and 4‑phenylbutyric acid inhibited NPPB‑induced oxidative stress, ER stress and apoptosis. Therefore, NPPB treatment decreased cell viability and promoted apoptosis of HLECs via the promotion of oxidative and ER stress.


NPPB modulates apoptosis, proliferation, migration and extracellular matrix synthesis of conjunctival fibroblasts by inhibiting PI3K/AKT signaling

Lixia Sun, Yaru Dong, Jing Zhao, Yuan Yin, Bainan Tong, Yajuan Zheng, Hua Xin
PMID: 29286070   DOI: 10.3892/ijmm.2017.3323

Abstract

When treating glaucoma, excessive scar tissue reactions reduce the postoperative survival rate of the filtering bleb. Accumulating evidence has demonstrated that the proliferation, migration and extracellular matrix (ECM) synthesis of fibroblasts are important molecular mechanisms underlying scar formation. Recent evidence has demonstrated that chloride channels play an important role in controlling cell proliferation, apoptosis, migration and the cell cycle process in several cell types, but the effects of chloride channels on conjunctival fibroblasts have not be studied. The aim of the present study was to investigate the effects of the chloride channel blocker 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) on cell proliferation, apoptosis, migration, cell cycle progression and ECM synthesis in human conjunctival fibroblasts (HConFs), and to further investigate the mechanism of resistance to scar formation following glaucoma filtration surgery. HConFs were exposed to NPPB or lubiprostone. Cell proliferation and viability was evaluated using the Cell Counting Kit-8. Cell migration was measured using Transwell migration and scratch‑wound assays. Flow cytometry was used to study apoptosis and cell cycle progression. Quantitative polymerase chain reaction and western blot analyses were performed to determine mRNA and protein expression levels, respectively. Following NPPB treatment, HConFs exhibited reduced proliferation and migration, along with increased apoptosis. NPPB also inhibited cell cycle progression by arresting cells in the G0̸G1 phase and reducing collagen I and fibronectin expression, as well as the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT). However, lubiprostone treatment exerted the opposite effects on HConFs. Therefore, NPPB treatment inhibited proliferation, migration, cell cycle progression and synthesis of the ECM, while promoting apoptosis in HConFs, by inhibiting the PI3K̸AKT signaling pathway.


Ciliary beating amplitude controlled by intracellular Cl

Taka-Aki Inui, Kentaro Murakami, Makoto Yasuda, Shigeru Hirano, Yukiko Ikeuchi, Haruka Kogiso, Shigekuni Hosogi, Toshio Inui, Yoshinori Marunaka, Takashi Nakahari
PMID: 31104127   DOI: 10.1007/s00424-019-02280-5

Abstract

The ciliary transport is controlled by two parameters of the ciliary beating, frequency (CBF) and amplitude. In this study, we developed a novel method to measure both CBF and ciliary bend distance (CBD, an index of ciliary beating amplitude) in ciliated human nasal epithelial cells (cHNECs) in primary culture, which are prepared from patients contracting allergic rhinitis and chronic sinusitis. An application of Cl
-free NO
solution or bumetanide (an inhibitor of Na
/K
/2Cl
cotransport), which decreases intracellular Cl
concentration ([Cl
]
), increased CBD, not CBF, at 37 °C; however, it increased both CBD and CBF at 25 °C. Conversely, addition of Cl
channel blockers (5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) and 4-[[4-Oxo-2-thioxo-3-[3-trifluoromethyl]phenyl]-5-thiazolidinylidene]methyl] benzoic acid (CFTR(inh)-172)), which increase [Cl
]
, decreased both CBD and CBF, suggesting that CFTR plays a crucial role for maintaining [Cl
]
in these cells. We speculate that Cl
modulates activities of the molecular motors regulating both CBD and CBF in cHNECs. Moreover, application of the CO
/HCO
-free solution did not change intracellular pH (pH
), and addition of an inhibitor of carbonic anhydrase (acetazolamide) sustained pH
increase induced by the NH
pulse, which transiently increased pH
in the absence of acetazolamide. These results indicate that the cHNEC produces a large amount of CO
, which maintains a constant pH
even under the CO
/HCO
-free condition.


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